

Technical Guide: 2-Chloropyridine-4-carbonyl chloride

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Compound of Interest

Compound Name: 2-Chloropyridine-4-carbonyl chloride

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This technical guide provides an in-depth overview of **2-Chloropyridine-4-carbonyl chloride** (also known as 2-Chloroisonicotinoyl chloride), a key intermediate in synthetic organic chemistry. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and subsequent reactions, and illustrates its synthetic utility in the preparation of pharmacologically relevant scaffolds.

Data Presentation

The quantitative physicochemical properties of **2-Chloropyridine-4-carbonyl chloride** are summarized in the table below for easy reference.

Property	Value
Molecular Weight	176.00 g/mol [1] [2] [3]
Empirical Formula	C ₆ H ₃ Cl ₂ NO [1] [2]
CAS Number	65287-34-5 [1] [2] [4]
Appearance	Liquid [1]
Density	1.418 g/mL at 25 °C [1] [4]
Boiling Point	144-148 °C at 10 mmHg [1] [4]
Refractive Index	n _{20/D} 1.566 [1]

Core Synthetic Applications

2-Chloropyridine-4-carbonyl chloride is a valuable building block, primarily utilized in the synthesis of amides and esters through reactions with nucleophiles such as amines and alcohols. The presence of the chloro-substituent on the pyridine ring and the highly reactive acyl chloride group makes it a versatile intermediate for creating complex molecular architectures. Its derivatives are integral to the development of agrochemicals, such as insecticides, and are structurally related to intermediates used in the synthesis of pharmaceuticals, including multi-kinase inhibitors like Sorafenib and Regorafenib.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of **2-Chloropyridine-4-carbonyl chloride** and a representative subsequent amidation reaction.

Protocol 1: Synthesis of 2-Chloropyridine-4-carbonyl chloride

This protocol details the conversion of 2-chloroisonicotinic acid to the corresponding acyl chloride using thionyl chloride.

Materials:

- 2-Chloroisonicotinic acid (1 eq.)

- Thionyl chloride (SOCl_2) (excess, ~10-15 mL per 2g of acid)
- Dichloromethane (DCM)

Procedure:

- A solution of 2-chloroisonicotinic acid (e.g., 2.0 g, 12.69 mmol) in thionyl chloride (15 mL) is prepared in a round-bottom flask equipped with a reflux condenser and a gas outlet to scrub HCl vapor.[10][11]
- The reaction mixture is heated to 80 °C and maintained at this temperature for 3 hours.[10][11]
- After the reaction is complete, the mixture is cooled to room temperature.
- The excess thionyl chloride is removed under reduced pressure (in vacuo).[10][11]
- To ensure complete removal of residual thionyl chloride, the residue is resuspended in dichloromethane (3 x 10 mL) and concentrated in vacuo after each resuspension.[11]
- The final product, **2-Chloropyridine-4-carbonyl chloride**, is obtained as a yellow oil and can be used in the subsequent step without further purification.[11]

Protocol 2: General Amidation Reaction

This protocol describes a general method for the reaction of **2-Chloropyridine-4-carbonyl chloride** with a primary or secondary amine to form the corresponding 2-chloroisonicotinamide. This reaction is fundamental to the synthesis of many biologically active molecules.

Materials:

- **2-Chloropyridine-4-carbonyl chloride** (1 eq.)
- Primary or secondary amine (1-1.2 eq.)
- A suitable aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
- A non-nucleophilic base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIEA)) (1.5-2 eq.)

Procedure:

- The amine is dissolved in the chosen aprotic solvent in a reaction flask under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath (0 °C).
- The base (e.g., triethylamine) is added to the stirred solution.
- A solution of **2-Chloropyridine-4-carbonyl chloride** in the same solvent is added dropwise to the cooled amine solution.
- The reaction mixture is allowed to warm to room temperature and stirred for 1-4 hours, while being monitored by an appropriate method (e.g., TLC or LC-MS).
- Upon completion, the reaction is quenched by the addition of water.
- The organic layer is separated, washed sequentially with a mild acid (e.g., 1N HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution, and finally with brine.
- The organic layer is dried over anhydrous sodium sulfate (Na_2SO_4), filtered, and the solvent is removed under reduced pressure to yield the crude amide product.
- If necessary, the product can be purified by recrystallization or column chromatography.

Visualization of Synthetic Workflow

The following diagram illustrates the logical workflow for the synthesis and subsequent reaction of **2-Chloropyridine-4-carbonyl chloride**, highlighting its role as a key synthetic intermediate.

Caption: Synthetic workflow for **2-Chloropyridine-4-carbonyl chloride**.

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